molecular formula C18H32N4O B2573370 N-[2-Methyl-3-(4-methylpiperazin-1-yl)propyl]-1-prop-2-ynylpiperidine-2-carboxamide CAS No. 1385264-70-9

N-[2-Methyl-3-(4-methylpiperazin-1-yl)propyl]-1-prop-2-ynylpiperidine-2-carboxamide

Cat. No. B2573370
CAS RN: 1385264-70-9
M. Wt: 320.481
InChI Key: WOROOAKVCWZNNC-UHFFFAOYSA-N
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Description

The compound “N-[2-Methyl-3-(4-methylpiperazin-1-yl)propyl]-1-prop-2-ynylpiperidine-2-carboxamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals, such as the drug Imatinib . Piperazine rings can interact with biological targets through hydrogen bonding and π-π stacking .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide information about the arrangement of atoms in the molecule and any conformational isomers .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and reagents used. For example, the piperazine ring could potentially undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the piperazine ring could impact its solubility and stability .

Scientific Research Applications

Potential as Androgen Receptor Antagonist

Research has identified N-arylpiperazine-1-carboxamide derivatives, which may include structures similar to the queried compound, as potent androgen receptor (AR) antagonists. These compounds have been evaluated for their AR antagonist activities and in vivo antiandrogenic properties, suggesting potential applications in the treatment of conditions like prostate cancer. For example, a study found that certain derivatives exhibited significant antiandrogenic activity, highlighting their potential utility in medical treatments (I. Kinoyama et al., 2005).

Imaging Applications in Neuroinflammation

Compounds with structures similar to the queried chemical have been synthesized for potential use as PET imaging agents, particularly in the context of neuroinflammation. For instance, derivatives have been developed to image the IRAK4 enzyme, which plays a role in neuroinflammatory processes. These compounds demonstrate the versatility of piperazine-based chemicals in developing diagnostic tools for neurological conditions (Xiaohong Wang et al., 2018).

Role in Polymer and Material Science

Piperazine derivatives, including those similar to the compound , have been explored for their potential in polymer science. For example, amphoteric linear poly(amido-amine)s containing piperazine units have been studied for their physicochemical and biological properties. These polymers exhibit interesting behaviors such as pH-dependent haemolysis, which could have implications for their use in biomedical applications (P. Ferruti et al., 2000).

Antimicrobial and Antifungal Activities

Piperazine derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. Studies have shown that certain piperazine-based compounds possess significant antimicrobial properties, making them candidates for developing new therapeutic agents (T. Uno et al., 1993).

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. For example, compounds containing a piperazine ring often exhibit their effects through interactions with receptors or enzymes .

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through experimental studies. These could include toxicity tests and assessments of any potential side effects .

Future Directions

Future research could involve further exploration of the compound’s properties and potential uses. This could include studies to determine its biological activity, potential applications in medicine, and any environmental impacts .

properties

IUPAC Name

N-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]-1-prop-2-ynylpiperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N4O/c1-4-8-22-9-6-5-7-17(22)18(23)19-14-16(2)15-21-12-10-20(3)11-13-21/h1,16-17H,5-15H2,2-3H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOROOAKVCWZNNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1CCCCN1CC#C)CN2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-Methyl-3-(4-methylpiperazin-1-yl)propyl]-1-prop-2-ynylpiperidine-2-carboxamide

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